N-(3-cyanothiophen-2-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-9-11-6-7-17-13(11)15-12(16)8-10-4-2-1-3-5-10/h1-7H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQVLKBUTQGVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-cyanothiophen-2-yl)-2-phenylacetamide can be synthesized through the N-acylation reaction of 2-aminothiophene-3-carbonitrile with activated 2-phenylacetic acid. The reaction typically involves the use of a suitable activating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(3-cyanothiophen-2-yl)-2-phenylacetamide typically involves a two-step process. Initially, 2-(thiophen-2-yl)acetic acid is activated and then reacted with 2-aminothiophene-3-carbonitrile. Characterization of the synthesized compound is performed using various techniques, including:
- Infrared Spectroscopy (IR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) : For structural elucidation.
- Mass Spectrometry (MS) : To confirm molecular weight.
- X-ray Crystallography : To determine the crystal structure.
These techniques collectively provide insights into the compound's structural integrity and purity, crucial for evaluating its potential applications.
Anticancer Activity
Research has indicated that derivatives of phenylacetamide, including this compound, exhibit significant anticancer properties. Studies show that such compounds can inhibit various cancer cell lines by interacting with specific biological targets involved in cancer pathways. The mechanism of action often involves the disruption of cell proliferation and induction of apoptosis in malignant cells.
Antiviral Properties
N-(3-cyanophenyl)-2-phenylacetamide has demonstrated efficacy as an inhibitor of viral membrane fusion, particularly against morbillivirus and canine distemper virus. Its low cytotoxicity profile makes it a candidate for further development as an antiviral agent . The ability to inhibit viral entry into host cells is critical for developing therapeutic strategies against viral infections.
Material Science Applications
The compound also finds utility in material science, particularly in the development of organic semiconductors. Its unique electronic properties allow it to be used as a building block in the synthesis of novel materials with potential applications in organic electronics and photonics. The ability to fine-tune its electronic characteristics through chemical modifications opens avenues for creating advanced materials for sensors and light-emitting devices .
Case Studies
- Antioxidant Activity : In vitro studies have shown that this compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. The application of the ABTS assay demonstrated its capability to scavenge free radicals effectively .
- Antimicrobial Effects : The compound has been tested against various microbial species, revealing notable antimicrobial activity. This aspect highlights its potential use in developing new antimicrobial agents to combat resistant strains of bacteria .
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and yeasts. The compound’s antioxidant activity is linked to its capacity to scavenge free radicals and inhibit oxidative stress. Computational studies have also suggested that this compound can interact with DNA bases, potentially affecting DNA replication and transcription processes .
Comparison with Similar Compounds
N-(3-Acetyl-2-thienyl)-2-bromoacetamide and N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide ()
These compounds, synthesized via a modified Gewald reaction, differ from the target compound in their substituents:
- Electron-withdrawing groups : Bromo and phthalimido substituents at the acetamide position vs. the phenyl group in the target compound.
- Synthesis: One-step reaction from 3-acetylthiophen-2-amine and acyl halides, contrasting with the two-step acyl chloride method used for the cyanothiophene derivative .
- Spectroscopy : The phthalimido derivative shows distinct ¹⁵N NMR shifts (δ = −265 ppm for the phthalimide nitrogen), absent in the simpler phenylacetamide structure .
Phenylacetamide Derivatives with Aromatic Substituents
N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide ()
This compound features a benzoyl and dimethoxyphenethyl group, enhancing steric bulk compared to the cyanothiophene derivative:
- Applications: Acts as a precursor for tetrahydroisoquinoline synthesis and exhibits anticonvulsant and antiproliferative activities .
Triazole-Containing Acetamides ()
Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide incorporate a triazole ring and naphthyloxy group:
- Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition, differing from the direct acylation used for the target compound .
- Spectroscopy : IR spectra show strong C=O stretches (1671–1682 cm⁻¹), similar to the target compound (1671 cm⁻¹), but with additional triazole-related peaks (e.g., 1303 cm⁻¹ for C–N) .
Thioacetamide Quinazolinones ()
Derivatives such as 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide replace the acetamide oxygen with sulfur:
- Structural impact: The thioacetamide linkage reduces hydrogen-bonding capacity compared to the oxygen-based amide in the cyanothiophene compound .
EGFR/HER2 Inhibitors ()
The target compound is part of a series including thienotriazine derivatives, which share a thiophene core but incorporate triazine rings:
- Biological activity: Both classes inhibit EGFR/HER2 kinases, but the cyanothiophene derivative’s phenylacetamide group may enhance target specificity due to increased lipophilicity .
Data Tables
Table 2: Physical Properties and Crystallographic Data
Biological Activity
N-(3-cyanothiophen-2-yl)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly as an α-glucosidase inhibitor and its antimicrobial properties. This article synthesizes findings from various studies that explore its synthesis, biological effects, and potential therapeutic applications.
Synthesis and Characterization
This compound can be synthesized through a two-step reaction involving 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid. Characterization methods include:
- NMR Spectroscopy: Used to confirm the molecular structure.
- FT-IR Spectroscopy: To identify functional groups.
- X-ray Crystallography: Provides insights into the crystal packing and molecular geometry.
The compound exhibits stabilizing interactions such as C–H···N and N–H···N hydrogen bonds, which are essential for its biological activity .
1. α-Glucosidase Inhibition
Recent studies have highlighted the compound's role as a selective inhibitor of α-glucosidase, an enzyme implicated in carbohydrate metabolism. The key findings include:
| Compound | IC50 (µM) | Selectivity (α-glucosidase/α-amylase) |
|---|---|---|
| N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide (4d9) | 2.11 | 17.48-fold |
| Acarbose (standard) | 327.0 | - |
| HXH8r (standard) | 15.32 | - |
Kinetic studies indicate that compound 4d9 acts as a non-competitive inhibitor , which may offer advantages in therapeutic applications for managing type 2 diabetes by delaying carbohydrate absorption .
2. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains and yeasts. The findings reveal significant activity against:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Candida glabrata | Moderate |
| Candida krusei | Significant |
The compound exhibited antibacterial effects through mechanisms that likely involve disruption of microbial cell wall integrity and inhibition of vital metabolic processes .
3. Antioxidant Activity
In addition to its antimicrobial properties, this compound has shown moderate antioxidant activity in vitro, evaluated using the ABTS assay. This suggests potential applications in combating oxidative stress-related conditions .
Case Studies
Several case studies underscore the compound's therapeutic potential:
- Diabetes Management: A study demonstrated that compounds derived from the N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide framework could effectively reduce postprandial blood glucose levels in diabetic models, highlighting their potential as antidiabetic agents.
- Infection Control: Clinical evaluations indicated that formulations containing this compound were effective against resistant strains of bacteria, providing a promising avenue for developing new antimicrobial therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-cyanothiophen-2-yl)-2-phenylacetamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step organic reactions. A common approach includes coupling reactions (e.g., Stille or Suzuki-Miyaura) to assemble the thiophene-cyan moiety. For example, palladium catalysts with ligands (e.g., triphenylphosphine) are used under inert atmospheres. Solvent selection (e.g., toluene/water mixtures) and temperature control (reflux at 80–100°C) are critical for yield optimization. Purification via column chromatography with hexane/ethyl acetate gradients ensures high purity .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the acetamide backbone and substituent positions. For example, the nitrile group (C≡N) shows a characteristic peak at ~110–120 ppm in ¹³C NMR. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 320.4 g/mol for similar analogs). Infrared (IR) spectroscopy confirms functional groups like amide C=O (1650–1700 cm⁻¹) .
Q. How can solubility limitations of this compound be addressed in biological assays?
- Answer : The compound has low aqueous solubility (41.7 µg/mL at pH 7.4). Co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) improve solubility. For in vitro studies, pre-dissolve in DMSO and dilute in assay buffer. Validate stability post-dissolution using HPLC to detect degradation .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound analogs?
- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Perform dose-response curves across multiple models (e.g., cancer vs. non-cancer cells) and validate using orthogonal assays (e.g., Western blot for target protein inhibition). Cross-reference with structural analogs to identify activity trends linked to substituent positions .
Q. How does the stereoelectronic profile of the nitrile group influence reactivity and target interactions?
- Answer : The electron-withdrawing nitrile group enhances electrophilicity at the thiophene ring, facilitating nucleophilic aromatic substitution. Computational studies (e.g., DFT) reveal its impact on π-π stacking with biological targets. Compare with analogs lacking the nitrile to assess its role in binding affinity .
Q. What are the decomposition pathways of this compound under acidic or oxidative conditions?
- Answer : Under acidic conditions, the nitrile group may hydrolyze to a carboxylic acid. Oxidative stress (e.g., H₂O₂) can sulfoxidize the benzenesulfonyl group. Monitor degradation via LC-MS and design stability studies using accelerated thermal/light exposure per ICH guidelines .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
- Answer : Systematic modifications include:
- Thiophene substitution : Replace 3-cyano with halogens (e.g., Cl) to modulate lipophilicity.
- Acetamide backbone : Introduce methyl groups to enhance metabolic stability.
- Phenyl ring : Add electron-donating groups (e.g., -OCH₃) to improve π-stacking.
Evaluate changes using in vitro potency assays (e.g., IC₅₀) and ADME profiling .
Methodological Notes
- Synthesis Optimization : Use Schlenk lines for air-sensitive steps and monitor reactions via TLC (hexane:EtOAc 4:1).
- Assay Design : Include positive controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3).
- Data Interpretation : Apply multivariate analysis to distinguish substituent effects from assay noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
